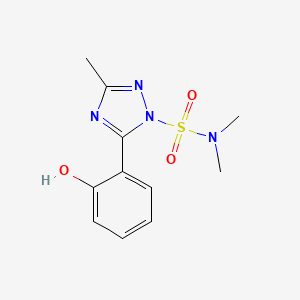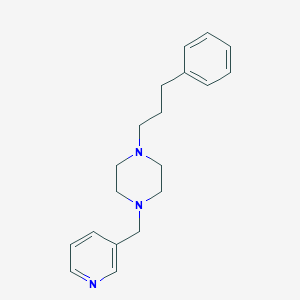
1-(3-phenylpropyl)-4-(3-pyridinylmethyl)piperazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(3-phenylpropyl)-4-(3-pyridinylmethyl)piperazine is a chemical compound that has been extensively studied for its potential use in scientific research. This compound is a piperazine derivative and is commonly referred to as PAPP. PAPP has been shown to have a variety of biochemical and physiological effects, making it a valuable tool for researchers in a number of different fields.
作用機序
The exact mechanism of action of PAPP is not fully understood, but it is believed to work by binding to certain receptors in the brain. Specifically, PAPP has been shown to bind to the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety. PAPP has also been shown to bind to the dopamine D2 receptor, which is involved in the regulation of reward and motivation.
Biochemical and Physiological Effects:
PAPP has a variety of biochemical and physiological effects, including the ability to modulate the activity of certain neurotransmitters. Specifically, PAPP has been shown to increase the release of serotonin and dopamine in the brain, which can have a variety of effects on mood, motivation, and reward processing. PAPP has also been shown to have anxiolytic and antidepressant effects, making it a potential therapeutic agent for the treatment of mood disorders.
実験室実験の利点と制限
One of the main advantages of using PAPP in laboratory experiments is its ability to selectively bind to certain receptors in the brain. This allows researchers to study the effects of PAPP on specific neurotransmitter systems, which can provide valuable insights into the underlying mechanisms of mood disorders and other neurological conditions. However, there are also limitations to using PAPP in lab experiments, including its potential for off-target effects and its limited solubility in certain solvents.
将来の方向性
There are a number of potential future directions for research on PAPP and its potential therapeutic applications. One area of interest is the development of more selective PAPP analogs that can target specific neurotransmitter systems with greater precision. Other potential future directions include the investigation of PAPP's effects on other neurological conditions, such as Parkinson's disease and schizophrenia. Overall, PAPP is a promising compound with a wide range of potential applications in scientific research.
合成法
PAPP can be synthesized using a variety of methods, including the reaction of 1-(3-phenylpropyl)piperazine with 3-pyridinemethanol. This reaction typically takes place in the presence of a catalyst, such as palladium on carbon, and can be carried out under a variety of different reaction conditions. Other methods for synthesizing PAPP include the use of other piperazine derivatives as starting materials, as well as the use of different pyridine derivatives as reagents.
科学的研究の応用
PAPP has been used extensively in scientific research, particularly in the fields of neuroscience and pharmacology. This compound has been shown to have a variety of effects on the central nervous system, including the ability to modulate the activity of certain neurotransmitters. PAPP has also been shown to have potential therapeutic applications, particularly in the treatment of mood disorders such as depression and anxiety.
特性
IUPAC Name |
1-(3-phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3/c1-2-6-18(7-3-1)9-5-11-21-12-14-22(15-13-21)17-19-8-4-10-20-16-19/h1-4,6-8,10,16H,5,9,11-15,17H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGSSPBLUQDEAFD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCCC2=CC=CC=C2)CC3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Phenylpropyl)-4-(pyridin-3-ylmethyl)piperazine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-{3-[(4-chlorobenzyl)oxy]phenyl}quinoxaline](/img/structure/B5753356.png)
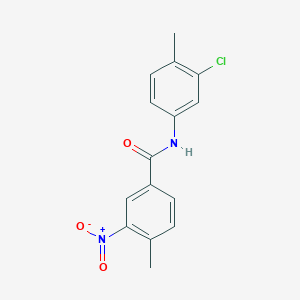


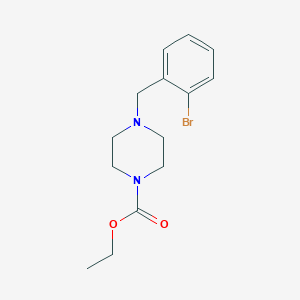
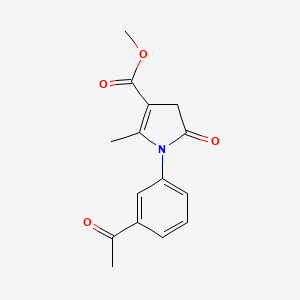
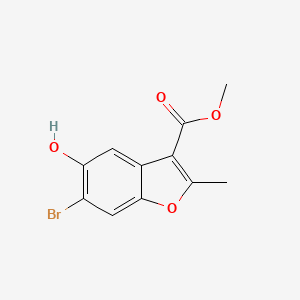
![N-3-pyridinyl-4-[(2,2,2-trifluoroethoxy)methyl]benzamide](/img/structure/B5753406.png)
![N-{[(2-hydroxy-5-methylphenyl)amino]carbonothioyl}-3-phenylacrylamide](/img/structure/B5753418.png)
![2-[(2-chlorobenzyl)thio]-N-(3-methoxyphenyl)acetamide](/img/structure/B5753431.png)
![5-phenyl-2-[3-(trifluoromethyl)phenyl]-1,2-dihydro-3H-pyrazol-3-one](/img/structure/B5753435.png)
